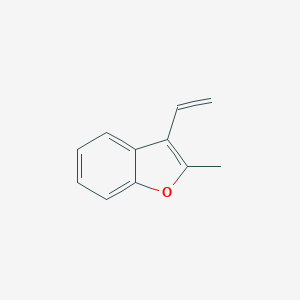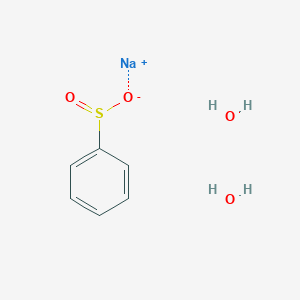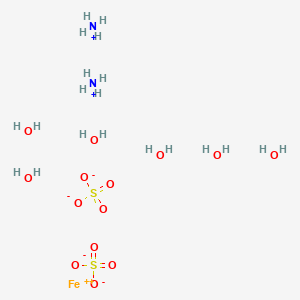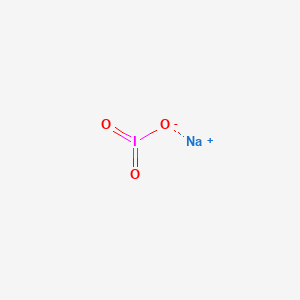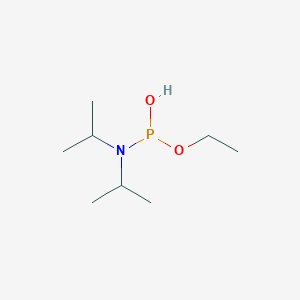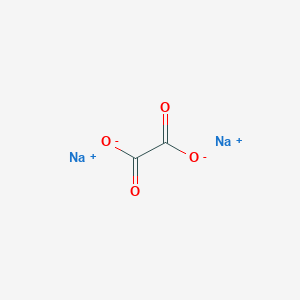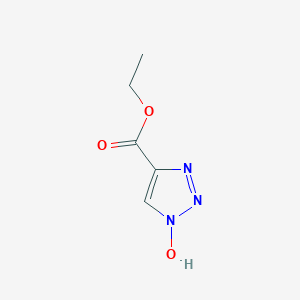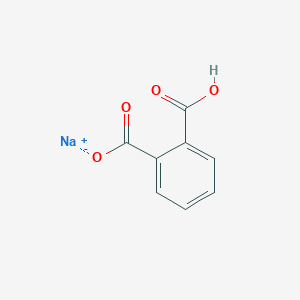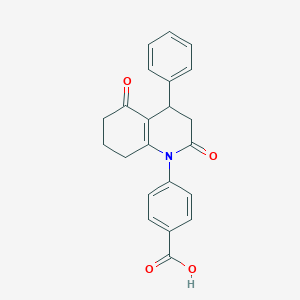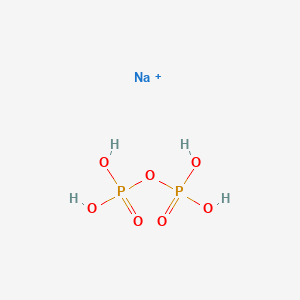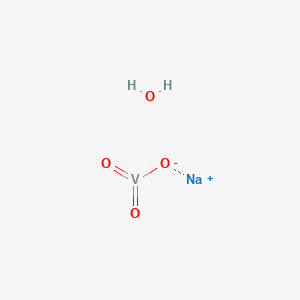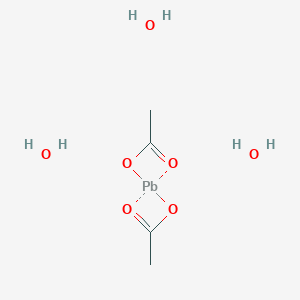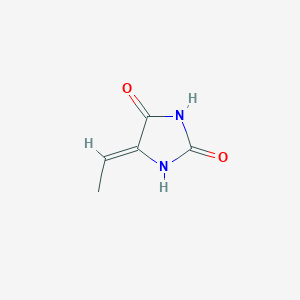
(Z)-5-Ethylidenehydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Ethylidenehydantoin, also known as EHD, is a heterocyclic organic compound with the chemical formula C6H8N2O2. EHD is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of (Z)-5-Ethylidenehydantoin is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. These adducts can then undergo further reactions to form various organic compounds. (Z)-5-Ethylidenehydantoin has also been shown to have antimicrobial activity against various bacteria and fungi.
Biochemische Und Physiologische Effekte
(Z)-5-Ethylidenehydantoin has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models of epilepsy. Furthermore, (Z)-5-Ethylidenehydantoin has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. (Z)-5-Ethylidenehydantoin has also been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-5-Ethylidenehydantoin has several advantages for lab experiments. It is readily available and relatively inexpensive. Furthermore, it is stable and can be stored for long periods without significant degradation. However, (Z)-5-Ethylidenehydantoin has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Furthermore, (Z)-5-Ethylidenehydantoin has a low melting point, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for research on (Z)-5-Ethylidenehydantoin. One area of research is the development of new synthetic methods for (Z)-5-Ethylidenehydantoin that are more efficient and environmentally friendly. Another area of research is the development of new applications for (Z)-5-Ethylidenehydantoin in the synthesis of organic compounds. Furthermore, the mechanism of action of (Z)-5-Ethylidenehydantoin needs to be further elucidated to understand its potential therapeutic applications. Finally, the antimicrobial, anti-inflammatory, and antioxidant properties of (Z)-5-Ethylidenehydantoin need to be further investigated to determine their potential therapeutic applications.
Conclusion
In conclusion, (Z)-5-Ethylidenehydantoin is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research for its various applications. (Z)-5-Ethylidenehydantoin has several advantages and limitations for lab experiments, and there are several future directions for research on (Z)-5-Ethylidenehydantoin. Further research on (Z)-5-Ethylidenehydantoin can lead to the development of new synthetic methods and the discovery of new therapeutic applications.
Synthesemethoden
(Z)-5-Ethylidenehydantoin can be synthesized by the reaction of glycine and acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction and subsequent cyclization to form (Z)-5-Ethylidenehydantoin. The yield of (Z)-5-Ethylidenehydantoin can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
(Z)-5-Ethylidenehydantoin has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been used in the synthesis of anticonvulsant drugs such as primidone, which is used to treat epilepsy. (Z)-5-Ethylidenehydantoin has also been used in the synthesis of agrochemicals such as herbicides and fungicides. Furthermore, (Z)-5-Ethylidenehydantoin has been used in the synthesis of fluorescent dyes, which are used in biological imaging and sensing.
Eigenschaften
CAS-Nummer |
137920-51-5 |
|---|---|
Produktname |
(Z)-5-Ethylidenehydantoin |
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
InChI-Schlüssel |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
Kanonische SMILES |
CC=C1C(=O)NC(=O)N1 |
Synonyme |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





